

# A Comparative Guide to SR-16435 Alternatives for Nociceptin Receptor Research

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For Researchers, Scientists, and Drug Development Professionals

SR-16435 is a well-characterized non-selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP).[1][2] Its dual activity has made it a valuable tool in pain research, particularly in the investigation of neuropathic pain.[1] However, the complex pharmacology of SR-16435, which also involves the MOP receptor, necessitates a careful selection of pharmacological tools to dissect the specific roles of the NOP receptor system. This guide provides a comparative overview of SR-16435 and its alternatives, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the most appropriate compounds for their studies.

# In Vitro Pharmacological Profiles: A Quantitative Comparison

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of **SR-16435** and a selection of alternative compounds at the NOP, MOP, delta-opioid (DOP), and kappa-opioid (KOP) receptors. This data allows for a direct comparison of the potency, efficacy, and selectivity of these ligands.

Table 1: Binding Affinities (Ki, nM) of SR-16435 and Alternatives at Opioid Receptors



Compound	NOP	МОР	DOP	КОР	Selectivity (MOP/NOP)
SR-16435	7.49	2.70	>1000	>1000	0.36
AT-121	~10	~18	>100	>100	1.8
Cebranopado I	0.9	0.7	18	2.6	0.78
Ro 64-6198	0.3	36	3787	214	120
J-113397	1.8	1000	>10000	640	555
UFP-101	~0.06	>1000	>1000	>1000	>16,667

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Functional Activity (EC50, nM) and Efficacy (% Emax) of SR-16435 and Alternatives

Compound	Receptor	EC50 (nM)	Emax (%)	Assay Type
SR-16435	NOP	-	Partial Agonist	-
МОР	-	Partial Agonist	-	
AT-121	NOP	35	Partial Agonist	GTPyS
МОР	20	Partial Agonist	GTPγS	
Cebranopadol	NOP	13.0	89	GTPyS
МОР	1.2	104	GTPγS	
DOP	110	105	GTPγS	_
КОР	17	67	GTPγS	_
Ro 64-6198	NOP	10.5	Full Agonist	GTPyS
J-113397	NOP	IC50: 2.3	Antagonist	-
UFP-101	NOP	-	Antagonist	-



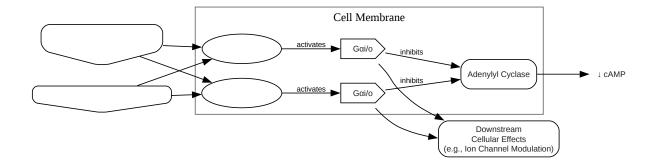
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Data compiled from multiple sources.[4][8][9][10][11]

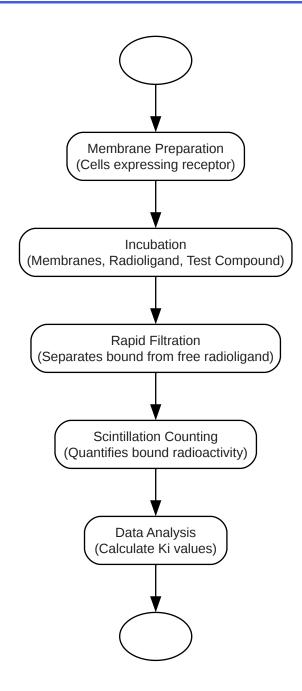
### **Signaling Pathways and Experimental Workflows**

To facilitate a deeper understanding of the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.

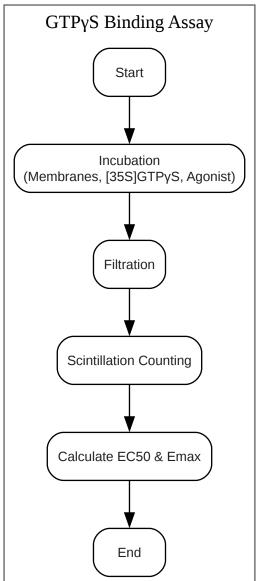


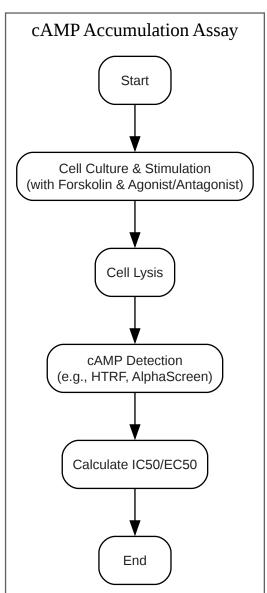












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